molecular formula C21H15NO4 B2882160 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide CAS No. 1049035-77-9

7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide

Cat. No. B2882160
CAS RN: 1049035-77-9
M. Wt: 345.354
InChI Key: YSEONKFGIUNCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide, also known as MOBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOBC is a benzoxepine derivative, and its synthesis method involves the reaction of 7-methyl-4-chloro-2-oxo-2H-chromene-6-carboxylic acid with 2-aminophenol and dimethylsulfoxide.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Practical Synthesis of CCR5 Antagonists : A method for synthesizing orally active CCR5 antagonists, closely related to the compound , has been developed. These antagonists are vital in the field of medicinal chemistry, particularly for treating conditions like HIV (Ikemoto et al., 2005).
  • Anticholinesterase Activity : Coumarin-3-carboxamides bearing a tryptamine moiety, similar to the compound , have shown significant activity against acetylcholinesterase (AChE), indicating potential therapeutic applications in neurodegenerative diseases (Ghanei-Nasab et al., 2016).

Material Science and Polymer Applications

  • Aromatic Polyamides with Photosensitive Groups : Aromatic polyamides with coumarin pendent groups, which include derivatives of the compound , have been synthesized. These materials exhibit interesting properties like good thermal stability and photoreactive characteristics, useful in materials science (Nechifor, 2009).

Antimicrobial Applications

  • Antimicrobial Activity of Benzopyrone Derivatives : Derivatives of benzopyrones, which include compounds similar to 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide, have been synthesized and studied for their antimicrobial activities. These compounds have shown potential as antimicrobial agents (El-Shaaer, 2012).

Antitubercular Agents

  • Chromenyl Barbiturates and Thiobarbiturates : Novel barbiturate and thiobarbiturate analogs of chromene compounds have been synthesized and evaluated for their antitubercular activities. This research indicates potential applications in treating tuberculosis (Laxmi et al., 2011).

Green Chemistry Applications

  • Oxidant-Free Synthesis : Research has been conducted on the oxidant-free synthesis of 7-amino-6H-benzo[c]chromen-6-ones, demonstrating a move towards more sustainable and environmentally friendly chemical synthesis processes (Vachan et al., 2019).

properties

IUPAC Name

7-methyl-N-(2-oxochromen-6-yl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-13-2-5-18-16(10-13)11-15(8-9-25-18)21(24)22-17-4-6-19-14(12-17)3-7-20(23)26-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEONKFGIUNCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.